molecular formula C8H17Cl2N5 B2823639 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride CAS No. 1795292-03-3

2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride

Cat. No.: B2823639
CAS No.: 1795292-03-3
M. Wt: 254.16
InChI Key: ZVIPUIUHFYFZDT-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride is a heterocyclic compound featuring a partially saturated 1,2,4-triazol-3-imine core fused with a piperidine moiety. The dihydrotriazol-imine ring system introduces conformational rigidity, while the methyl group at position 2 and the piperidin-4-yl substituent at position 5 contribute to its stereoelectronic profile. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .

Molecular Formula: C₈H₁₆Cl₂N₄
Molecular Weight: 239.15 g/mol
Key Features:

  • Dihydro-1H-1,2,4-triazol-3-imine core with partial saturation.
  • Piperidine ring at position 5, offering hydrogen-bonding and hydrophobic interactions.
  • Methyl group at position 2, influencing steric and electronic properties.

Properties

IUPAC Name

2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.2ClH/c1-13-8(9)11-7(12-13)6-2-4-10-5-3-6;;/h6,10H,2-5H2,1H3,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIPUIUHFYFZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with an appropriate triazole precursor. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from piperidine have shown promising activity against hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. The structure of 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride suggests it may exhibit similar or enhanced anticancer properties due to its ability to inhibit key enzymes involved in tumor growth .

Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of specific enzymes related to cancer progression and other diseases. For example, its structural similarity to known inhibitors allows it to be evaluated in assays targeting enzymes like HHAT (hedgehog acyltransferase), which plays a crucial role in signaling pathways associated with cancer .

Neuroprotective Effects

Triazole derivatives are gaining attention for their neuroprotective properties. The piperidine moiety in the compound may contribute to its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. Studies have indicated that similar compounds can modulate neurotransmitter levels and exhibit anti-inflammatory effects in neuronal cells .

Case Studies

Study Focus Findings
Study on Mannich Bases Anticancer ActivityIdentified several triazole derivatives with IC50 values below 2 μg/mL against MCF-7 cells.
HHAT Inhibition Assay Enzyme ActivityDemonstrated that compounds structurally related to this compound effectively inhibit HHAT with low cytotoxicity.
Neuroprotective Study NeuroprotectionSimilar triazole derivatives showed potential in protecting neuronal cells from oxidative stress and inflammation.

Mechanism of Action

The mechanism by which 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight Heterocycle Core Substituents Salt Form Potential Applications
Target Compound C₈H₁₆Cl₂N₄ 239.15 Dihydro-1H-1,2,4-triazol-3-imine 2-methyl, 5-(piperidin-4-yl) Dihydrochloride CNS therapeutics, kinase inhibitors
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl C₁₃H₁₇ClN₄ 264.76 1H-1,2,4-triazole (fully aromatic) 3-phenyl, 5-(piperidin-4-yl) Hydrochloride Antimicrobial agents, ligand design
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine diHCl C₈H₁₆Cl₂N₄ 239.15 1H-1,2,4-triazole (fully aromatic) 3-methyl, 5-(piperidin-3-yl) Dihydrochloride Metabolic stability studies
2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine HCl C₁₁H₂₀ClN₃O 245.75 1,2,4-oxadiazole 5-(2-methylpropyl), 3-(piperidin-2-yl) Hydrochloride Agrochemicals, protease inhibitors

Key Differences and Implications

Oxadiazole-containing analogs (e.g., ) exhibit distinct electronic profiles due to oxygen and nitrogen heteroatom arrangements, affecting binding affinity in enzyme targets.

Substituent Positioning :

  • The piperidin-4-yl group in the target compound versus piperidin-3-yl in influences spatial orientation in receptor binding pockets.
  • Methyl at position 2 (target) versus phenyl in modulates lipophilicity and steric hindrance, impacting bioavailability.

Salt Form: Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility than monohydrochlorides (), favoring oral administration.

Pharmacological and Physicochemical Properties

  • Solubility : The dihydrochloride form enhances solubility (~50–100 mg/mL in water) compared to free bases.
  • Stability : Partial saturation in the triazole ring may reduce oxidative degradation relative to fully aromatic analogs.
  • Bioactivity : Piperidine-containing triazoles are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) and serotonin receptor modulators .

Biological Activity

2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

  • IUPAC Name : 2-methyl-5-(piperidin-4-yl)-1,2,4-triazolidin-3-imine dihydrochloride
  • Molecular Formula : C₈H₁₇Cl₂N₅
  • Molecular Weight : 254.16 g/mol
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on different biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study : A related triazole derivative demonstrated cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value indicating effective dose levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens:

  • Mechanism : The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. Modifications in the piperidine ring or the triazole structure can enhance or diminish their biological effects:

  • Findings : Studies have indicated that substituents on the piperidine ring can affect binding affinity and selectivity towards specific biological targets .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of the compound with various enzymes and receptors:

  • Results : Docking simulations suggest that the compound could effectively bind to targets involved in cancer cell proliferation and inflammation pathways. This predictive modeling aids in understanding how structural modifications might enhance therapeutic efficacy .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 ValueTarget
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-triazolAnticancerVaries (dependent on derivative)MCF-7 Cell Line
Related Triazole DerivativeAntimicrobialVaries (specific pathogens)Fungal Cytochrome P450
Other Triazole CompoundsAnti-inflammatoryVariesCOX Enzymes

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods for all procedures to minimize inhalation risks .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Immediate flushing with water is required for accidental exposure .
  • Store in airtight containers at –20°C to maintain stability, as indicated for structurally similar triazole-piperidine derivatives .

Q. Which crystallographic tools are suitable for initial structural characterization?

Methodological Answer:

  • SHELX (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data .
  • ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize bond lengths/angles and assess structural accuracy .

Q. What synthetic routes are documented for triazole-piperidine derivatives?

Methodological Answer:

  • Substitution reactions on the triazole ring using nucleophiles (e.g., amines) under controlled pH (6.5–7.5) and temperature (25–60°C) .
  • Reduction of nitro groups or oxidation of methyl substituents using sodium borohydride or hydrogen peroxide, respectively .

Q. How can purity and impurities be assessed during synthesis?

Methodological Answer:

  • HPLC with ammonium acetate buffer (pH 6.5) for baseline separation of impurities .
  • FTIR to confirm functional groups (e.g., triazole C=N stretch at ~1550 cm⁻¹) and detect unreacted precursors .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

Methodological Answer:

  • Screen reaction solvents (e.g., DMF vs. acetonitrile) to improve solubility of intermediates .
  • Use AI-powered retrosynthesis tools (e.g., Template_relevance Pistachio) to predict efficient one-step routes and minimize side products .

Q. How to resolve contradictions in reported biological activity (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardize assay conditions: Use consistent cell lines (e.g., HeLa for anticancer assays) and controls (e.g., doxorubicin) .
  • Validate via dose-response curves with triplicate measurements to account for batch-to-batch variability in compound purity .

Q. What advanced techniques confirm stereochemical or conformational dynamics?

Methodological Answer:

  • SCXRD (Single-Crystal X-ray Diffraction) with SHELXL refinement to resolve piperidine ring puckering or triazole tautomerism .
  • DFT calculations (e.g., Gaussian) to model electronic effects of the dihydrochloride salt on molecular stability .

Q. How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Conduct accelerated stability studies at pH 3–9 (37°C, 14 days) with HPLC monitoring. Degradation peaks at pH <5 suggest acid-catalyzed hydrolysis of the triazole ring .

Q. Can computational models predict binding modes for target proteins?

Methodological Answer:

  • Use PubChem 3D Conformer data (Canonical SMILES: CN1C=NN=C1C2CCNCC2.Cl.Cl ) for molecular docking in AutoDock Vina .
  • Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics .

Q. What strategies modify the heterocyclic system to enhance bioactivity?

Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., –NO₂) to the triazole ring via electrophilic substitution to improve antimicrobial potency .
  • Replace the piperidine methyl group with bulkier substituents (e.g., benzyl) to evaluate steric effects on receptor binding .

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